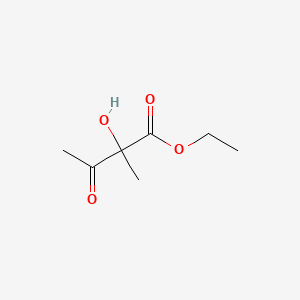
Ethyl Acetolactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Acetolactate is an organic compound that serves as an intermediate in various chemical reactions. It is a colorless liquid with a fruity odor and is widely used in the synthesis of other organic compounds. Its chemical formula is C6H10O3, and it is known for its role in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl Acetolactate can be synthesized through the Claisen condensation of ethyl acetate. This reaction involves the use of a strong base, such as sodium ethoxide, to deprotonate the ethyl acetate, forming an enolate ion. The enolate ion then undergoes nucleophilic attack on another molecule of ethyl acetate, resulting in the formation of this compound .
Industrial Production Methods
On an industrial scale, this compound is produced by the esterification of acetoacetic acid with ethanol. This process involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The crude product is then purified through distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl Acetolactate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Sodium ethoxide or other strong bases are used to generate the enolate ion, which then reacts with alkyl halides.
Major Products
Oxidation: Acetoacetic acid.
Reduction: Ethyl 3-hydroxybutyrate.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
Ethyl Acetolactate is used in a wide range of scientific research applications:
Biology: It is used in the study of metabolic pathways and enzyme mechanisms.
Industry: It is used in the production of dyes, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of Ethyl Acetolactate involves its conversion to reactive intermediates, such as enolate ions, which then participate in various chemical reactions. The enolate ion can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity makes this compound a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Ethyl Acetolactate is similar to other β-keto esters, such as methyl acetoacetate and diethyl malonate. it is unique in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis . Similar compounds include:
Methyl Acetoacetate: Used in similar synthetic applications but has a different ester group.
Diethyl Malonate: Another β-keto ester used in malonic ester synthesis.
This compound’s versatility and reactivity make it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-hydroxy-2-methyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-11-6(9)7(3,10)5(2)8/h10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZDWHWHFIFBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)

![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)


![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)

